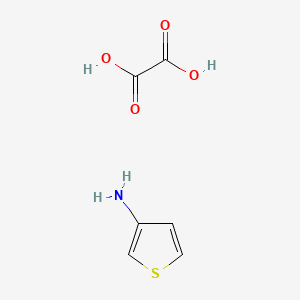

Thiophen-3-amine oxalate

Description

The exact mass of the compound this compound is 189.00957888 g/mol and the complexity rating of the compound is 118. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

oxalic acid;thiophen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS.C2H2O4/c5-4-1-2-6-3-4;3-1(4)2(5)6/h1-3H,5H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLAYFVCUPTTOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478149-05-2 | |

| Record name | Thiophen-3-amine oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Thiophen-3-amine Oxalate for Researchers and Drug Development Professionals

Abstract

Thiophen-3-amine oxalate is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its core chemical properties, synthesis, reactivity, and analytical characterization. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. This document is designed to be a self-validating resource, with in-text citations linked to authoritative sources and detailed experimental protocols.

Introduction: The Strategic Importance of the 3-Aminothiophene Scaffold

The thiophene ring is a privileged scaffold in drug discovery, prized for its bioisosteric relationship with the benzene ring, which allows for favorable interactions with a multitude of biological targets. The introduction of an amine group at the 3-position imbues the ring with a unique reactivity profile, making Thiophen-3-amine a versatile precursor for a diverse array of complex molecular architectures. Its oxalate salt form enhances stability and handling, rendering it a practical and valuable reagent in both academic and industrial settings.[1] This guide will explore the fundamental chemical properties that underpin the utility of this compound.

Core Chemical and Physical Properties

This compound is an off-white to light brown solid.[2] A comprehensive understanding of its fundamental properties is essential for its effective application in synthesis and analysis.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₄S | [3][4] |

| Molecular Weight | 189.19 g/mol | [3][4] |

| CAS Number | 861965-63-1 | [3] |

| Appearance | Off-white to light brown solid | [2] |

| Storage | Keep in a dark place, sealed in dry, room temperature. | [5] |

Synthesis of this compound: A Methodological Deep Dive

The synthesis of this compound involves the preparation of the free base, 3-aminothiophene, followed by its conversion to the oxalate salt. Several synthetic routes to 3-aminothiophenes have been reported, with the choice of method often depending on the availability of starting materials and the desired substitution pattern.

Synthesis of 3-Aminothiophene: Common Strategies

3.1.1. From 3-Bromothiophene

A common and reliable method for the synthesis of 3-aminothiophene involves the amination of 3-bromothiophene. This transformation can be achieved through various catalytic cross-coupling reactions, such as the Buchwald-Hartwig amination.

-

Causality of Experimental Choices: The use of a palladium catalyst in combination with a suitable phosphine ligand is crucial for facilitating the carbon-nitrogen bond formation. The choice of base is also critical; a non-nucleophilic base like sodium tert-butoxide is often employed to prevent competing side reactions. The reaction is typically carried out in an inert solvent like toluene or dioxane to avoid oxidation of the catalyst and reactants.

3.1.2. The Gewald Reaction

While the Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes, modifications of this approach can also provide access to 3-aminothiophene derivatives.[6][7] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile in the presence of elemental sulfur and a base.[7]

-

Self-Validating System: The reaction proceeds through a series of well-established steps, including a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[7] The formation of the thiophene ring is driven by the thermodynamic stability of the aromatic system.

Conversion to the Oxalate Salt: A Step-by-Step Protocol

The conversion of the volatile and potentially unstable 3-aminothiophene free base to its oxalate salt significantly improves its handling and storage properties.

Experimental Protocol:

-

Dissolution: Dissolve the crude 3-aminothiophene in a suitable organic solvent, such as diethyl ether or isopropanol.

-

Acidification: Slowly add a solution of oxalic acid in the same solvent to the 3-aminothiophene solution with stirring.

-

Precipitation: The this compound salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration.

-

Purification: Wash the collected solid with cold solvent to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified salt under vacuum.

-

Expertise & Experience: The choice of solvent is important to ensure good solubility of the reactants and poor solubility of the product, thereby maximizing the yield of the precipitated salt. Slow addition of the oxalic acid solution is recommended to promote the formation of well-defined crystals.

Spectroscopic and Analytical Characterization

A thorough characterization of this compound is essential to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR (DMSO-d₆):

-

The aromatic protons on the thiophene ring are expected to appear in the region of δ 6.0-7.5 ppm. The specific chemical shifts and coupling constants will be influenced by the electron-donating effect of the amine group.

-

The protons of the ammonium group (NH₃⁺) will likely appear as a broad singlet, with a chemical shift that can be concentration and temperature-dependent.

-

The protons of the oxalate counter-ion are generally not observed in the ¹H NMR spectrum.

¹³C NMR (DMSO-d₆):

-

The carbon atoms of the thiophene ring will resonate in the aromatic region of the spectrum (typically δ 100-140 ppm). The carbon atom attached to the ammonium group (C3) will be significantly shielded compared to the other ring carbons.

-

The carbonyl carbons of the oxalate anion will appear at a downfield chemical shift, typically in the range of δ 160-170 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching vibrations of the ammonium group |

| 3100-3000 | C-H stretching vibrations of the aromatic ring |

| 1700-1600 | C=O stretching vibrations of the oxalate carboxyl groups |

| ~1600 | N-H bending vibrations of the ammonium group |

| ~1400-1000 | C-N and C-S stretching vibrations, and ring vibrations |

-

Authoritative Grounding: The presence of a strong, broad absorption in the 3400-3200 cm⁻¹ region is characteristic of the N-H stretching vibrations in an ammonium salt. The strong absorption in the 1700-1600 cm⁻¹ range is indicative of the carboxylate groups of the oxalate counter-ion.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) conditions, the primary ion observed would be that of the protonated 3-aminothiophene free base.

-

Expected Fragmentation: The fragmentation of the 3-aminothiophene cation would likely involve the loss of small neutral molecules such as HCN or H₂S, as well as cleavage of the thiophene ring.

Analytical Purity Assessment: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for determining the purity of this compound.

Experimental Protocol:

-

Column: A reverse-phase C18 column is typically suitable for the separation of polar aromatic compounds.

-

Mobile Phase: A gradient elution using a mixture of water (with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) and a polar organic solvent like acetonitrile or methanol is recommended.

-

Detection: UV detection at a wavelength where the thiophene ring exhibits strong absorbance (e.g., around 230-260 nm) is appropriate.

-

Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Reactivity Profile: A Gateway to Molecular Diversity

The reactivity of this compound is dominated by the nucleophilic character of the 3-aminothiophene moiety.

Electrophilic Aromatic Substitution

The amine group is a strong activating group, directing electrophilic substitution to the ortho and para positions (C2 and C4 of the thiophene ring).

Caption: Electrophilic aromatic substitution on 3-aminothiophene.

-

Causality of Experimental Choices: Reactions such as halogenation, nitration, and acylation can be carried out under relatively mild conditions due to the activated nature of the thiophene ring.

Reactions of the Amine Group

The primary amine group can undergo a wide range of reactions, including acylation, alkylation, and diazotization, providing access to a vast array of derivatives.

5.2.1. Acylation

The reaction with acylating agents, such as acid chlorides or anhydrides, readily forms the corresponding amides. This is a common strategy to introduce diverse side chains and build more complex molecules.

5.2.2. Synthesis of Fused Heterocycles

Thiophen-3-amine is a key precursor for the synthesis of various fused heterocyclic systems, such as thieno[3,2-b]pyridines and thieno[3,2-d]pyrimidines.[8][9] These scaffolds are prevalent in many biologically active compounds.

Caption: Synthesis of fused heterocycles from 3-aminothiophene.

Applications in Drug Discovery and Materials Science

The versatility of this compound has led to its use in the development of a wide range of compounds with important applications.

Kinase Inhibitors

The thienopyrimidine scaffold, readily accessible from 3-aminothiophene, is a common core in many kinase inhibitors.[10] These compounds are crucial in oncology for targeting signaling pathways that drive cancer cell proliferation. For example, derivatives of 3-aminothiophene have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR).[4]

Other Pharmaceutical Applications

Derivatives of 3-aminothiophene have been explored for a variety of other therapeutic areas, including as anti-inflammatory, antimicrobial, and central nervous system active agents.[11]

Materials Science

The electron-rich nature of the thiophene ring makes it a valuable component in the design of organic electronic materials, such as conductive polymers and organic semiconductors.[6]

Stability and Handling

Thermal Stability

While 3-aminothiophene itself can be unstable, the oxalate salt exhibits improved thermal stability. Thermogravimetric analysis (TGA) can be used to determine its decomposition temperature. The decomposition of amine oxalate salts typically involves the loss of water, followed by the decomposition of the amine and oxalate moieties.[12][13]

Chemical Stability

Aminothiophenes can be sensitive to strong acidic and basic conditions.[14][15] The oxalate salt provides a moderately acidic environment, which can enhance the stability of the amine group against oxidation.

Safety and Hazard Information

This compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]

-

Precautionary Measures:

-

Wear protective gloves, clothing, eye, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Conclusion

This compound is a cornerstone building block for chemists in both research and industrial settings. Its unique combination of a reactive amine and an electron-rich aromatic ring provides a versatile platform for the synthesis of a wide array of functional molecules. A thorough understanding of its chemical properties, synthetic routes, and reactivity, as outlined in this guide, is paramount for its effective and safe utilization in the pursuit of new pharmaceuticals and advanced materials.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- G. A. Eller, W. Holzer. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376.

- A. A. Seddik. (2020). Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. Journal of Chemical Reviews, 2(4), 263-280.

-

The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

-

G. A. Eller, W. Holzer. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. ResearchGate. Retrieved from [Link]

- E. Perspicace, et al. (2012). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 17(12), 14594-14614.

-

MDPI. (2020). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Retrieved from [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Retrieved from [Link]

- P. Singh, et al. (2023). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Medicinal Chemistry, 14(10), 2005-2018.

- M. A. El-Sayed, et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Pharmaceuticals, 14(12), 1303.

-

MDPI. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

- A. Parveen, et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives.

-

arkat-usa.org. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. Retrieved from [Link]

- M. A. A. El-Gamal, et al. (2020). Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. Molecules, 25(24), 6033.

-

ResearchGate. (n.d.). 13 C-NMR chemical shifts for compound 3 in DMSO-d 6. Retrieved from [Link]

- Y. Feng, R. Wang. (2024). Synthesis Of Novel Thiophene-Bipyrimidine EGFR Inhibitors. Highlights in Science, Engineering and Technology, 99, 439-445.

-

Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-bromothiophene. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles. Retrieved from [Link]

-

PubChem. (n.d.). Thiophen-3-amine. Retrieved from [Link]

-

RSC Publishing. (n.d.). The Thermal Decomposition of Oxalates. Part 1x2 The Thermal Decomposition of the Oxalate Complexes of Iron. Retrieved from [Link]

- S. Wang, et al. (2023). Amine-Functionalized Triazolate-Based Metal-Organic Frameworks for Enhanced Diluted CO2 Capture Performance.

- A. Cojean, et al. (2022).

-

Wikipedia. (n.d.). 3-Bromothiophene. Retrieved from [Link]

-

HOPEMAX. (2025). What is the stability of 2 - Acetylthiophene under different conditions?. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR (500 MHz, DMSO–d6) spectrum of compound 3aa 13C NMR (125 MHz, DMSO. Retrieved from [Link]

-

ResearchGate. (n.d.). Electron ionization mass spectrum of (a) 1-(thiophen-2-yl). Retrieved from [Link]

-

NIST. (n.d.). 3-Thiophenecarbonitrile. Retrieved from [Link]

-

SpectraBase. (n.d.). benzo[b]thiophen-3-amine, 6-phenoxy-2-phenyl-, 1,1-dioxide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected 1 H-NMR chemical shifts for Compound 3 in DMSO-d 6 , CDCl 3. Retrieved from [Link]

- ACS Publications. (2023). UA-DMSPE Determination of Cu(II), Cd(II), and As(III) in Water, Soil, and Tomato Using a Novel Thiosemicarbazone Sorbent: ICP-OE. ACS Omega, 8(51), 48873–48884.

- ChemRxiv. (2024).

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

- J. Li, et al. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 28(13), 5099.

- E. Campaigne, P. A. Monroe. (1954). 3-Substituted Thiophenes. VII. Derivatives of 3-Aminothiophene. Journal of the American Chemical Society, 76(9), 2447–2450.

-

Exposome-Explorer. (n.d.). Mass Spectrum (Electron Ionization) (T3D3900). Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (2012). TGA Measurements on Calcium Oxalate Monohydrate. Retrieved from [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Bromothiophene - Wikipedia [en.wikipedia.org]

- 6. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gewald reaction - Wikipedia [en.wikipedia.org]

- 8. First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. h-and-m-analytical.com [h-and-m-analytical.com]

- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. hopemaxchem.com [hopemaxchem.com]

Introduction: The Strategic Value of a Stabilized Thiophene Building Block

An In-depth Technical Guide to Thiophen-3-amine Oxalate: Synthesis, Characterization, and Application

In the landscape of medicinal chemistry and materials science, heterocyclic scaffolds form the bedrock of innovation. Among these, the thiophene ring is a privileged structure, prized for its unique electronic properties and its ability to engage in biological interactions mimicking a phenyl ring while offering distinct metabolic profiles. Thiophen-3-amine, in particular, serves as a critical nucleophilic building block, providing a direct vector for introducing functionality at the 3-position of the thiophene core.

However, the free amine form (CAS 17721-06-1) is known to be unstable, prone to oxidation and polymerization, which complicates its storage and handling.[1] The synthesis of its oxalate salt, This compound (CAS 861965-63-1) , provides a robust solution to this challenge. By forming a stable, crystalline salt, the amine's reactivity is masked, rendering a bench-stable, easily weighable solid that can be stored long-term and used to generate the free amine in situ or as needed. This guide provides a comprehensive overview of the synthesis, properties, and core applications of this valuable synthetic intermediate for researchers, chemists, and drug development professionals.

Part 1: Physicochemical and Safety Profile

A clear understanding of the compound's properties is foundational to its effective use. The data below is compiled for both the stable oxalate salt and its parent free amine for comparative purposes.

1.1: Quantitative Data Summary

| Property | This compound | Thiophen-3-amine (Free Base) | Reference(s) |

| CAS Number | 861965-63-1 | 17721-06-1 | [2][3][4] |

| Molecular Formula | C₆H₇NO₄S | C₄H₅NS | [2][3] |

| Molecular Weight | 189.19 g/mol | 99.15 g/mol | [2][3] |

| Appearance | Off-white to light brown solid | Colorless to light yellow liquid/solid | [5] |

| Purity (Typical) | ≥95% | ≥97% | [3][6] |

| Storage Conditions | Sealed in dry, room temperature, protect from light | 4°C, protect from light, stored under nitrogen | [3][5][7] |

| Topological Polar Surface Area (TPSA) | 100.62 Ų | 26.02 Ų | [3][6] |

| LogP (Computed) | 0.4859 | 1.3303 | [3][6] |

1.2: Safety and Handling

This compound is classified under GHS07 with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

The parent compound, Thiophen-3-amine , is noted for its instability towards oxidation and polymerization.[1] When generated, it should be used promptly or stored under an inert atmosphere (e.g., nitrogen or argon) at reduced temperatures to minimize degradation.

Part 2: Synthesis and Purification

2.1: Workflow for Synthesis

The overall synthetic pathway is a three-stage process designed to manage the sensitive nature of the intermediates and the final free amine.

2.2: Experimental Protocol: Synthesis of Thiophen-3-amine via Curtius Rearrangement

This protocol describes the conversion of thiophene-3-carboxylic acid to the free amine.

Causality: The Curtius rearrangement is chosen because it proceeds through a stable acyl azide intermediate and avoids the use of harsh reducing agents that could affect the thiophene ring.[8][9] The isocyanate product is a versatile intermediate that can be cleanly hydrolyzed.

Step 1: Formation of Thiophene-3-carbonyl azide

-

To a stirred solution of thiophene-3-carboxylic acid (1.0 eq) in anhydrous toluene (approx. 0.2 M) under an argon atmosphere, add triethylamine (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by TLC or IR spectroscopy (disappearance of the carboxylic acid O-H stretch, appearance of the azide stretch at ~2140 cm⁻¹).

-

Self-Validation: The formation of the acyl azide is the rate-limiting step for the subsequent rearrangement. Ensuring this step goes to completion is critical.

-

Step 2: Rearrangement to Thiophen-3-yl isocyanate

-

Once the formation of the acyl azide is complete, slowly heat the reaction mixture to reflux (approx. 110 °C).

-

Maintain reflux for 2-3 hours. Vigorous evolution of nitrogen gas will be observed. The reaction is complete when gas evolution ceases.

-

Causality: Heating provides the energy needed to overcome the activation barrier for the concerted rearrangement, where the thienyl group migrates as nitrogen gas is extruded.[8] The isocyanate can be observed by IR spectroscopy (strong stretch at ~2270 cm⁻¹).

-

Step 3: Hydrolysis to Thiophen-3-amine

-

Cool the reaction mixture containing the isocyanate to room temperature.

-

Slowly and carefully pour the toluene solution into a flask containing 3M hydrochloric acid (approx. 5 eq) at 0 °C.

-

Heat the biphasic mixture to 80-90 °C and stir vigorously for 2-4 hours to hydrolyze the intermediate carbamic acid and ensure complete decarboxylation.

-

Cool the mixture to room temperature. Transfer to a separatory funnel and wash the aqueous layer with diethyl ether or ethyl acetate (2x) to remove any non-basic organic impurities.

-

Basify the aqueous layer to pH > 10 by the slow addition of cold 5M NaOH or solid K₂CO₃.

-

Extract the liberated free amine into dichloromethane or ethyl acetate (3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at low temperature (<30 °C) to yield crude thiophen-3-amine.

-

Trustworthiness: The amine is volatile and unstable.[1] Minimal exposure to heat and air is essential. It is highly recommended to proceed immediately to the salt formation step.

-

2.3: Experimental Protocol: Formation of this compound

Causality: Oxalic acid is a cheap, crystalline, and strong dicarboxylic acid that readily forms a stable, easily filtered salt with the basic amine, effectively "trapping" and purifying the product from the crude reaction mixture.

-

Dissolve the crude thiophen-3-amine from the previous step in a minimal amount of isopropanol or ethanol.

-

In a separate flask, dissolve oxalic acid (1.0 eq) in a minimal amount of the same alcohol, heating gently if necessary.

-

Slowly add the oxalic acid solution to the stirred amine solution at room temperature.

-

A precipitate should form immediately or upon cooling in an ice bath. Stir the resulting slurry for 30-60 minutes at 0 °C to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold isopropanol, followed by cold diethyl ether, to remove any residual impurities.

-

Dry the solid under vacuum to a constant weight. The product, this compound, should be an off-white to light brown solid.

Part 3: Reactivity and Synthetic Applications

The primary utility of thiophen-3-amine is as a nucleophile and a precursor to a wide array of substituted thiophenes. Its most common and impactful application is in the formation of amides, leading to scaffolds with significant biological activity.

3.1: Core Reactivity: Amide Bond Formation

The amine group readily undergoes acylation with carboxylic acids, acid chlorides, or anhydrides. Modern peptide coupling reagents are highly effective for this transformation. Thiophene-3-carboxamides are key structural motifs in the development of kinase inhibitors, such as those targeting VEGFR-2 and JNK.[10][11]

3.2: Experimental Protocol: Synthesis of a Representative Thiophene-3-Carboxamide

This protocol details a standard amide coupling using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as the coupling agent.

Step 1: In Situ Liberation of the Free Amine

-

Suspend this compound (1.0 eq) in dichloromethane (DCM).

-

Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir vigorously for 15-20 minutes until all solids have dissolved.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase one more time with DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and use the resulting solution of free thiophen-3-amine directly in the next step.

Step 2: Amide Coupling

-

To a stirred solution of the desired carboxylic acid (1.0 eq) in anhydrous DCM under an argon atmosphere, add EDC (1.2 eq) and 4-(Dimethylamino)pyridine (DMAP) (0.1 eq). Stir for 15 minutes at room temperature to form the activated ester.

-

Add the solution of thiophen-3-amine (1.05 eq) from Step 1 to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure N-(thiophen-3-yl)amide.

-

Trustworthiness: This standard coupling procedure is well-established for forming amide bonds and is adaptable to a wide range of carboxylic acids, making it a reliable method for generating libraries of compounds for structure-activity relationship (SAR) studies.[7]

-

Conclusion

This compound is more than a mere chemical; it is a strategic asset for synthetic and medicinal chemists. It successfully captures the synthetic potential of the unstable thiophen-3-amine core in a stable, manageable form. The synthetic routes and reaction protocols detailed herein provide a validated framework for accessing and utilizing this building block. Its demonstrated utility in forming thiophene-3-carboxamides, a scaffold present in numerous developmental drug candidates, underscores its importance and ensures its continued relevance in the pursuit of novel therapeutics and functional materials.

References

- Google Patents. (1989). US4847386A - Process for preparing thiophene derivatives.

-

Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Center for Biotechnology Information (PMC). Retrieved from [Link]

-

Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). Cas 861965-63-1,this compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

-

PubChem. (n.d.). Thiophen-3-amine. Retrieved from [Link]

-

Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-bromothiophene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

Jevtić, I. I., et al. (2016). Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. Synthesis. Retrieved from [Link]

-

Almac. (2020). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. Retrieved from [Link]

-

Kumar, A., & Ghorai, P. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Center for Biotechnology Information (PMC). Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Bromothiophene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]

-

Beilstein Journals. (2015). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. Retrieved from [Link]

-

National Center for Biotechnology Information (PMC). (2015). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). THIOPHEN-3-AMINE | CAS 17721-06-1. Retrieved from [Link]

-

YouTube. (2013). Mod-31 Lec-35 Thiophene Synthesis. Retrieved from [Link]

-

PubMed. (2022). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Retrieved from [Link]

-

ResearchGate. (2014). (PDF) Thiophene Oxidation and Reduction Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information (PMC). (2014). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. THIOPHEN-3-AMINE | CAS 17721-06-1 [matrix-fine-chemicals.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 9. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of 3-Aminothiophene Oxalate

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for Characterization

In modern drug discovery, the 3-aminothiophene scaffold is a privileged structure, forming the core of numerous compounds with significant therapeutic potential. However, the journey from a promising molecule to a viable drug product is contingent upon its physicochemical properties. These properties govern everything from manufacturability and stability to bioavailability and efficacy. The formation of a salt, such as an oxalate, is a critical strategy employed to enhance these characteristics. 3-Aminothiophene, as a base, reacts with oxalic acid to form a salt with potentially improved crystallinity, stability, and solubility over the freebase.

This guide provides a comprehensive technical overview of the core physical properties of 3-aminothiophene oxalate. It is designed not merely as a list of data points, but as a practical resource for the laboratory scientist. By explaining the causality behind analytical choices and providing robust, self-validating experimental protocols, this document aims to empower researchers to fully characterize this and similar molecules, thereby accelerating the drug development process.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's fundamental identity is the bedrock of all subsequent characterization.

Key Identifiers

The following table summarizes the primary chemical identifiers for 3-aminothiophene oxalate.

| Property | Value | Source |

| IUPAC Name | oxalic acid;thiophen-3-amine | [1] |

| Molecular Formula | C₆H₇NO₄S | [1][2] |

| Molecular Weight | 189.19 g/mol | [1][2] |

| CAS Number | 478149-05-2, 861965-63-1 | [1][3] |

| Canonical SMILES | C1=CSC=C1N.C(=O)(C(=O)O)O | [1] |

| InChI Key | XBLAYFVCUPTTOI-UHFFFAOYSA-N | [1] |

Molecular Structure Visualization

The structure consists of a protonated 3-aminothiophene cation and an oxalate anion, joined by ionic interaction.

Caption: Ionic Structure of 3-Aminothiophene Oxalate.

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity and offering insights into its electronic and vibrational states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structure elucidation in organic molecules. For 3-aminothiophene oxalate, both ¹H and ¹³C NMR are essential.

Predicted ¹H NMR (D₂O):

-

Thiophene Protons: Three distinct signals in the aromatic region (approx. 7.0-8.0 ppm). The coupling patterns (doublet of doublets) will be characteristic of a 3-substituted thiophene ring.

-

Amine/Ammonium Protons: The -NH₃⁺ protons will likely exchange with the D₂O solvent, leading to a diminished or absent signal. In a non-protic solvent like DMSO-d₆, this would appear as a broad singlet.

-

Oxalate Protons: The acidic protons of oxalic acid will also exchange with D₂O and be unobservable.

Predicted ¹³C NMR (D₂O):

-

Thiophene Carbons: Four signals are expected. Two signals for the carbons adjacent to the sulfur and two for the carbons bonded to the nitrogen and the remaining CH group.[4][5]

-

Oxalate Carbons: A signal for the carboxylate carbons will appear significantly downfield (approx. 160-170 ppm).[6]

-

Sample Preparation: Dissolve 5-10 mg of 3-aminothiophene oxalate in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Parameters: Utilize a spectrometer operating at a minimum of 400 MHz for ¹H.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single pulse (zg30).

-

Scans: 16 scans.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single pulse (zgpg30).

-

Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak. For unambiguous assignment, 2D NMR experiments like COSY and HSQC are recommended.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of functional groups, providing rapid confirmation of key structural features.

Expected Characteristic Peaks:

-

N-H Stretch: A broad band from ~3200-2800 cm⁻¹ is characteristic of the ammonium salt (-NH₃⁺).

-

C=O Stretch (Carboxylate): A strong, sharp peak around 1600-1620 cm⁻¹ is indicative of the asymmetric stretching of the carboxylate group in the oxalate anion.[8]

-

C-O Stretch (Carboxylate): A strong peak around 1310-1320 cm⁻¹ corresponds to the symmetric stretching vibration of the C-O bond in the oxalate.[8]

-

Thiophene Ring Vibrations: Peaks associated with C-H and C=C stretching of the aromatic thiophene ring will be present in the fingerprint region.

-

Sample Preparation: Place a small amount (1-2 mg) of the dry powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Instrument: A standard FT-IR spectrometer equipped with an ATR accessory.

-

Range: 4000–650 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Average of 16-32 scans.

-

-

Analysis: Collect a background spectrum of the clean ATR crystal first. Then, collect the sample spectrum and the software will automatically generate the absorbance spectrum.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the molecule, primarily related to the aromatic thiophene ring. The oxalate ion itself has minimal absorbance in the standard UV-Vis range.[9]

Expected Absorption:

-

A λₘₐₓ is expected in the range of 230-270 nm, corresponding to the π → π* transitions of the thiophene chromophore. The exact wavelength and molar absorptivity are dependent on the solvent.

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., water, methanol, or ethanol).

-

Sample Preparation: Prepare a dilute stock solution of known concentration. Perform serial dilutions to create a series of standards for determining molar absorptivity.

-

Data Acquisition:

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Scan Range: 200–400 nm.

-

Blank: Use the same solvent as used for the sample.

-

-

Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ). If quantitative analysis is required, generate a Beer-Lambert plot from the standards to calculate the molar absorptivity (ε).

Thermal and Physicochemical Properties

These properties are critical for determining the material's stability, handling, and formulation potential.

Melting Point and Thermal Analysis (DSC/TGA)

The melting point is a fundamental indicator of purity. Differential Scanning Calorimetry (DSC) provides a more detailed view of thermal transitions, while Thermogravimetric Analysis (TGA) measures changes in mass upon heating.

Expected Behavior:

-

Melting: As a salt, 3-aminothiophene oxalate is expected to have a relatively sharp and high melting point.

-

Decomposition: TGA is crucial for an oxalate salt. Thermal decomposition is expected, likely occurring in distinct steps.[10][11] The initial mass loss would correspond to the loss of any hydrated water, followed by the decomposition of the oxalate moiety to carbonate and carbon monoxide, and finally, decomposition of the aminothiophene ring at higher temperatures.[11][12] DSC will show endothermic peaks corresponding to melting and exothermic events associated with decomposition.

Sources

- 1. Thiophen-3-amine oxalate | C6H7NO4S | CID 22047570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 478149-05-2|3-Aminothiophene Oxalate|BLD Pharm [bldpharm.com]

- 3. This compound | 861965-63-1 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. preprints.org [preprints.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. ebatco.com [ebatco.com]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 12. researchgate.net [researchgate.net]

Thiophen-3-amine oxalate molecular structure and weight

An In-Depth Technical Guide to Thiophen-3-amine Oxalate for Advanced Research Applications

Introduction

This compound is a chemical compound that serves as a crucial building block in various scientific domains, most notably in pharmaceutical development and materials science.[1][2] As the oxalate salt of 3-aminothiophene, it offers enhanced stability and ease of handling compared to the free base, making it a preferred intermediate for complex organic synthesis.[2] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, applications, and safety protocols, tailored for researchers and drug development professionals.

Part 1: Molecular Profile and Physicochemical Properties

The fundamental identity of any chemical reagent is defined by its structure and physical characteristics. This compound is composed of the protonated 3-aminothiophene cation and the oxalate dianion. This ionic interaction is key to its stability and physical form.

Molecular Structure

The structure consists of a five-membered aromatic thiophene ring with an amine group at the 3-position, ionically bonded to an oxalate counter-ion.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Confirmation of the synthesized product's identity and purity is critical.

-

¹H NMR Spectroscopy: The proton NMR spectrum serves as a primary tool for structural confirmation. The aromatic protons of the thiophene ring and the protons of the oxalate counter-ion will be visible, and their integration values should correspond to the molecular formula. A known spectrum for 3-Aminothiophene Oxalate is available for comparison. [3]* FT-IR Spectroscopy: Infrared spectroscopy can confirm the presence of key functional groups. Expected peaks include N-H stretches from the ammonium group, C=O stretches from the oxalate, and C-S stretches characteristic of the thiophene ring.

-

Elemental Analysis: Combustion analysis provides the percentage composition of C, H, N, and S, which can be compared against the calculated theoretical values for C₆H₇NO₄S to determine purity.

Part 3: Applications in Research and Development

The utility of this compound stems from the versatile reactivity of the 3-aminothiophene scaffold.

Core Building Block in Medicinal Chemistry

The thiophene ring is a bioisostere of the benzene ring, often incorporated into drug candidates to modulate potency, selectivity, and pharmacokinetic properties. Thiophen-3-amine provides a key reactive handle—the amine group—for further molecular elaboration. It is a vital intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly for developing sulfur-containing heterocyclic compounds with significant biological activity. [2]

Precursor in Materials Science

Beyond pharmaceuticals, the electron-rich nature of the thiophene ring makes it a valuable component in materials science. [2]this compound is used to construct conductive polymers and organic semiconductors. The amine group can be used to link thiophene units into larger polymeric chains or to attach the thiophene core to other functional materials. [2]

Caption: Key application pathways for this compound.

Part 4: Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical reagent.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound presents several hazards. [4]

-

H302: Harmful if swallowed. [4]* H315: Causes skin irritation. [4]* H319: Causes serious eye irritation. [4]* H335: May cause respiratory irritation. [4]

Recommended Handling and Storage Protocols

| Protocol | Recommendation | Source(s) |

| Engineering Controls | Work in a well-ventilated area, preferably a fume hood. Ensure safety showers and eyewash stations are nearby. | [5] |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield. | [5] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator. | [5] |

| Hygiene | Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area. | [5] |

| Storage | Keep container tightly closed in a dry, dark, and well-ventilated place. | [1][6] |

Conclusion

This compound is a foundational reagent whose value lies in its stability, versatility, and the strategic importance of the 3-aminothiophene scaffold. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in creating novel and impactful molecules.

References

-

LookChem. (n.d.). Cas 861965-63-1, this compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (2014). CN103755680A - Thiocyclam synthesis method.

Sources

- 1. Cas 861965-63-1,this compound | lookchem [lookchem.com]

- 2. This compound [myskinrecipes.com]

- 3. 3-AMinothiophene Oxalate(478149-05-2) 1H NMR spectrum [chemicalbook.com]

- 4. This compound | C6H7NO4S | CID 22047570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. This compound | 861965-63-1 [amp.chemicalbook.com]

Spectral Data Analysis of 3-Aminothiophene Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminothiophene and its derivatives are significant heterocyclic compounds in medicinal chemistry and materials science, serving as building blocks for a wide range of biologically active molecules and functional polymers. The oxalate salt of 3-aminothiophene is a common form for handling and purification of this amine. A thorough understanding of its spectral characteristics is paramount for researchers to confirm its identity, purity, and structural integrity. This in-depth technical guide provides a detailed analysis of the expected ¹H NMR, ¹³C NMR, and IR spectral data for 3-aminothiophene oxalate, synthesized from authoritative sources and expert interpretation. While a complete, publicly available, and verified spectral dataset for this specific salt is not consolidated in a single source, this guide constructs a reliable spectral profile based on data from its constituent parts and analogous compounds.

Molecular Structure and Spectroscopic Rationale

The formation of 3-aminothiophene oxalate involves an acid-base reaction between the basic amino group of 3-aminothiophene and the acidic carboxylic acid groups of oxalic acid. This results in the formation of the 3-ammoniothiophene cation and the oxalate anion. The protonation of the amino group and the presence of the counter-ion significantly influence the electronic environment of the thiophene ring, which is reflected in the spectral data.

Caption: Ionic pairing of 3-ammoniothiophene and oxalate.

¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary technique for elucidating the structure of organic molecules. The chemical shift, multiplicity, and coupling constants of the protons in 3-aminothiophene oxalate provide definitive information about the connectivity and electronic environment of the atoms.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 3-aminothiophene oxalate in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O), in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic salts and to observe exchangeable protons.

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A sweep width of approximately 12-15 ppm.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

Expected ¹H NMR Spectral Data Summary

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Thiophene H2 | ~7.6 - 7.8 | dd | J(H2,H5) ≈ 3.0, J(H2,H4) ≈ 1.5 | 1H |

| Thiophene H5 | ~7.4 - 7.6 | dd | J(H5,H4) ≈ 5.0, J(H5,H2) ≈ 3.0 | 1H |

| Thiophene H4 | ~7.0 - 7.2 | dd | J(H4,H5) ≈ 5.0, J(H4,H2) ≈ 1.5 | 1H |

| -NH₃⁺ | Broad singlet | Varies | N/A | 3H |

| Oxalate OH (if any) | Very broad singlet | ~8-13 | N/A | Varies |

Note: The chemical shifts are typical values and can vary depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of 3-aminothiophene oxalate is expected to show three distinct signals for the thiophene ring protons.

-

Thiophene Protons: The proton at the C2 position is expected to be the most downfield due to its proximity to the electron-withdrawing sulfur atom and the positively charged ammonio group. The protons at C4 and C5 will appear at slightly higher fields. The splitting pattern will be a doublet of doublets (dd) for each proton due to coupling with its two neighbors.

-

Ammonio Protons (-NH₃⁺): The protons of the ammonio group will likely appear as a broad singlet due to rapid exchange with residual water in the solvent and quadrupolar relaxation from the nitrogen atom. Its chemical shift can be highly variable and concentration-dependent.

-

Oxalate Protons: In its fully deprotonated oxalate form, there are no protons. However, depending on the pH of the sample solution, there might be a very broad signal from the hydroxyl protons of any residual oxalic acid or hydrogen oxalate, typically in the 8-13 ppm range.[1]

Caption: Expected ¹H-¹H coupling in the 3-ammoniothiophene cation.

¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.

-

Instrumentation: Use a 75 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A sweep width of approximately 200-220 ppm.

-

-

Data Processing: Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Expected ¹³C NMR Spectral Data Summary

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Thiophene C3 | ~140 - 155 |

| Thiophene C2 | ~110 - 125 |

| Thiophene C5 | ~120 - 130 |

| Thiophene C4 | ~115 - 125 |

| Oxalate C=O | ~161 - 165 |

Note: These are typical ranges for substituted thiophenes and oxalates.

Interpretation of the ¹³C NMR Spectrum

-

Thiophene Carbons: The C3 carbon, directly attached to the electron-withdrawing ammonio group, is expected to be the most downfield among the thiophene carbons. The other thiophene carbons (C2, C4, and C5) will appear in the aromatic region, with their precise chemical shifts influenced by the overall electron density of the ring.

-

Oxalate Carbon: The two equivalent carbonyl carbons of the oxalate anion are expected to give a single signal in the downfield region, typically around 161 ppm in DMSO-d₆.[1]

Infrared (IR) Spectral Data

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for identifying functional groups.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Processing: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and then automatically subtracted from the sample spectrum.

Expected IR Spectral Data Summary

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (-NH₃⁺) | 3200 - 3500 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (Asymmetric, Oxalate) | ~1630 - 1660 | Strong |

| C=C Stretch (Thiophene) | 1520 - 1600 | Medium |

| C=O Stretch (Symmetric, Oxalate) | ~1320 - 1330 | Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| C-S Stretch | 600 - 800 | Weak-Medium |

Interpretation of the IR Spectrum

-

N-H Stretching: A strong, broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the N-H stretching vibrations of the ammonio group (-NH₃⁺). The broadness is due to hydrogen bonding.

-

C=O Stretching (Oxalate): The oxalate anion will exhibit two characteristic strong absorption bands for the carbonyl groups. The asymmetric stretch appears at a higher wavenumber (~1630-1660 cm⁻¹) and the symmetric stretch at a lower wavenumber (~1320-1330 cm⁻¹).[2]

-

Thiophene Ring Vibrations: The C=C stretching vibrations of the thiophene ring are expected in the 1520-1600 cm⁻¹ region. Aromatic C-H stretching will be observed above 3000 cm⁻¹.

-

C-N and C-S Stretching: The C-N stretching vibration will likely appear in the 1200-1350 cm⁻¹ region, and the C-S stretching vibration is expected in the fingerprint region between 600-800 cm⁻¹.

Conclusion

The spectral data presented in this guide provide a comprehensive and technically sound framework for the identification and characterization of 3-aminothiophene oxalate. By understanding the expected ¹H NMR, ¹³C NMR, and IR spectral features, researchers can confidently verify the structure and purity of this important chemical intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory.

References

-

MDPI. (2023). Infrared Spectroscopic Investigations of Calcium Oxalate Monohydrate (Whewellite) Dehydration/Rehydration. Available at: [Link]

-

ResearchGate. (n.d.). Determining the Structure of Oxalate Anion Using Infrared and Raman Spectroscopy Coupled with Gaussian Calculations. Available at: [Link]

-

SpectraBase. (n.d.). Oxalate - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

-

ResearchGate. (n.d.). Selected absorption bands (cm⁻¹) of the oxalate groups in the infrared spectra of compounds 1-3. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION FOR - The Royal Society of Chemistry. Available at: [Link]

-

ACS Publications. (2016). Determining the Structure of Oxalate Anion Using Infrared and Raman Spectroscopy Coupled with Gaussian Calculations. Journal of Chemical Education. Available at: [Link]

-

Taylor & Francis Online. (n.d.). THE VIBRATIONAL SPECTRA OF THE FORMATE, ACETATE, AND OXALATE IONS. Available at: [Link]

-

SpectraBase. (n.d.). Oxalate - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

PubChem. (n.d.). Thiophen-3-amine oxalate. Available at: [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Thiophen-3-amine Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility and Inherent Risks of Thiophen-3-amine Oxalate

Thiophen-3-amine and its salt forms, such as the oxalate, are valuable intermediates in the realms of pharmaceutical and agrochemical synthesis.[1][2] The thiophene ring system is a privileged scaffold in medicinal chemistry, and the amine functionality provides a versatile handle for a variety of chemical transformations, including palladium-catalyzed cross-coupling reactions and condensation reactions.[3][4] This guide provides a comprehensive overview of the safety, handling, and toxicological considerations for this compound, enabling researchers to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Toxicological Profile

A thorough understanding of the inherent hazards of a chemical is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

-

H302: Harmful if swallowed [5]

-

H315: Causes skin irritation [5]

-

H319: Causes serious eye irritation [5]

-

H335: May cause respiratory irritation [5]

The signal word for this compound is "Warning".[3][5]

Unpacking the Toxicological Profile

The toxicity of many thiophene-containing compounds is linked to their metabolism in the body. Cytochrome P450 enzymes can oxidize the thiophene ring to form reactive intermediates like S-oxides and epoxides. These electrophilic species can then react with cellular macromolecules, leading to toxicity.

The oxalate salt itself can also contribute to toxicity if ingested, as oxalic acid can bind with calcium to form insoluble calcium oxalate, which can lead to kidney damage.

The skin, eye, and respiratory irritation are likely due to the amine and oxalate functionalities, which can be corrosive and irritating to tissues upon contact.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the hazardous nature of this compound, a multi-layered approach to safety, combining engineering controls and personal protective equipment, is essential.

Engineering Controls: The First Line of Defense

All work with this compound powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation. The fume hood provides a physical barrier and ventilation to capture any airborne particles.

Personal Protective Equipment (PPE): The Researcher's Armor

-

Eye Protection: Chemical splash goggles are mandatory when handling this compound. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Hand Protection: Chemical-resistant gloves are essential. While specific breakthrough time data for this compound is not available, nitrile gloves are a common and generally effective choice for handling many organic chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently, especially after direct contact with the compound.

-

Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below permissible limits, or during spill cleanup of a significant quantity of powder, respiratory protection is necessary. A NIOSH-approved respirator with a cartridge suitable for organic vapors and particulates (e.g., a combination cartridge) should be used.[6][7][8][9][10] The selection of the appropriate respirator should be made by a qualified safety professional based on a thorough risk assessment.

-

Protective Clothing: A lab coat should be worn at all times when in the laboratory. For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be considered.

Safe Handling and Storage Protocols: Minimizing Exposure

Adherence to strict handling and storage protocols is paramount to preventing accidental exposure to this compound.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

-

Weighing: Weigh the solid compound in the fume hood. Use a disposable weighing boat or line the balance with weighing paper to facilitate cleanup and prevent contamination.

-

Dissolving: When preparing solutions, add the solid this compound slowly to the solvent to avoid splashing.

-

Reaction Setup: All reactions involving this compound should be set up in the fume hood.

-

Post-Handling: After handling, decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water.

Storage and Incompatibility

Proper storage is crucial for maintaining the stability of this compound and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Keep away from sources of ignition.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases. Amines can react exothermically with acids. Thiophene and its derivatives can be reactive in the presence of strong oxidizing agents.

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure or spill, a swift and appropriate response is critical.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Management

-

Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for waste disposal. The area can then be decontaminated with a suitable solvent (e.g., ethanol) followed by soap and water.

-

Large Spills: For large spills, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it into a sealed container for disposal.

Waste Disposal

All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

Visualizing Emergency Response: A Workflow for Safety

The following diagram outlines the critical steps to take in the event of an exposure to this compound.

Caption: Workflow for responding to an exposure event.

Summary of Key Safety Information

| Hazard | GHS Classification | Recommended PPE | First Aid |

| Oral Toxicity | H302: Harmful if swallowed[5] | Lab coat, gloves, eye protection | Rinse mouth, drink water, seek medical attention. |

| Skin Irritation | H315: Causes skin irritation[5] | Lab coat, gloves, eye protection | Wash with soap and water, seek medical attention if irritation persists. |

| Eye Irritation | H319: Causes serious eye irritation[5] | Chemical splash goggles, face shield | Flush with water for 15 mins, seek immediate medical attention. |

| Respiratory Irritation | H335: May cause respiratory irritation[5] | Fume hood, respirator (if needed) | Move to fresh air, seek medical attention. |

Conclusion

This compound is a valuable building block in chemical synthesis, but its potential hazards necessitate a diligent and informed approach to safety. By understanding its toxicological profile, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to safe handling and emergency procedures, researchers can confidently and safely harness the synthetic potential of this important intermediate.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22047570, this compound. Retrieved from [Link]

-

Bal Seal Engineering. (1998). CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products. Retrieved from [Link]

-

3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

-

3M. (2010). 2010 Respirator Selection Guide. Retrieved from [Link]

-

Northwestern University. (n.d.). Cartridge Selection. Retrieved from [Link]

-

3M. (2004). M 2004 Respirator Selection Guide. Retrieved from [Link]

-

3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

-

Industrial Specialties Mfg. (2020, March 18). Chemical Compatibility Chart from ISM. Retrieved from [Link]

-

Unknown. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

-

Adinco. (n.d.). CHEMICAL RESISTANCE CHART. Retrieved from [Link]

-

Unknown. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

-

lookchem.com. (n.d.). Cas 861965-63-1,this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chemical respiratory sensitization—Current status of mechanistic understanding, knowledge gaps and possible identification methods of sensitizers. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

-

PubMed. (2021, February). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Retrieved from [Link]

-

Wikipedia. (n.d.). Vitamin C. Retrieved from [Link]

-

ResearchGate. (2003, September). Acute eye irritation study of a mixture of glyphosate isopropylamine salt and 2,4 D-isopropylamine. Retrieved from [Link]

Sources

- 1. This compound | 861965-63-1 [amp.chemicalbook.com]

- 2. Cas 861965-63-1,this compound | lookchem [lookchem.com]

- 3. chemscene.com [chemscene.com]

- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C6H7NO4S | CID 22047570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. queensu.ca [queensu.ca]

- 7. www2.lbl.gov [www2.lbl.gov]

- 8. northwestern.edu [northwestern.edu]

- 9. www2.lbl.gov [www2.lbl.gov]

- 10. multimedia.3m.com [multimedia.3m.com]

The Versatile Building Block: A Technical Guide to Thiophen-3-amine Oxalate in Research

Introduction: Unveiling the Potential of a Key Heterocyclic Intermediate

In the landscape of modern chemical research, particularly within drug discovery and materials science, the strategic selection of molecular building blocks is paramount to success. Thiophen-3-amine, a five-membered sulfur-containing heterocycle, has emerged as a scaffold of significant interest due to its unique electronic properties and versatile reactivity. However, the free amine form of this compound is known for its instability, posing challenges for storage and handling. The formation of its oxalate salt, Thiophen-3-amine oxalate, provides a stable, crystalline solid that has become an invaluable intermediate for researchers. This guide offers an in-depth exploration of the applications of this compound, providing field-proven insights into its use in the synthesis of bioactive molecules and advanced materials. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comprehensive understanding of this critical research chemical.

Physicochemical Properties and the Strategic Advantage of the Oxalate Salt

The utility of this compound in synthesis is intrinsically linked to its physical and chemical characteristics. The oxalate salt form confers enhanced stability and improved handling properties compared to the free amine, which is prone to oxidation and polymerization[1]. This stability is crucial for consistent and reproducible results in complex synthetic pathways.

The Role of the Oxalate Salt:

The formation of the oxalate salt serves two primary purposes. Firstly, it protonates the amine group, rendering it less susceptible to aerial oxidation. Secondly, the crystalline nature of the salt facilitates purification and ensures a higher degree of purity in the starting material, which is a critical factor in multi-step syntheses. The oxalate counter-ion can be readily removed in situ by treatment with a base to liberate the free amine for subsequent reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 861965-63-1 | [2] |

| Molecular Formula | C₆H₇NO₄S | [2][3] |

| Molecular Weight | 189.19 g/mol | [2][3] |

| Appearance | Off-white to light brown solid | [4] |

| Melting Point | 121 °C | |

| Solubility | 3.98 mg/mL (water) | [5] |

| pKa (Predicted) | 4.26 ± 0.10 (for the amine) | [6] |

| Storage | Keep in a dark place, sealed in dry, at room temperature. | [2] |

Spectroscopic Characterization:

A comprehensive understanding of the spectroscopic signature of this compound is essential for reaction monitoring and product confirmation.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the thiophene ring protons and the ammonium protons. A representative ¹H NMR spectrum can be found in the literature[7].

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the four unique carbons of the thiophene ring and the two carbons of the oxalate counter-ion.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the ammonium group, C-H stretching of the aromatic ring, C=C stretching of the thiophene ring, and the C=O stretching of the oxalate carboxyl groups.

-

Mass Spectrometry: Mass spectral analysis will show the molecular ion peak for the free amine (Thiophen-3-amine) after the loss of oxalic acid.

Core Applications in Medicinal Chemistry: A Gateway to Bioactive Heterocycles

This compound is a cornerstone in the synthesis of a diverse array of biologically active compounds. The thiophene moiety is a well-established bioisostere of the benzene ring and is present in numerous approved drugs[8]. The amine functionality at the 3-position provides a convenient handle for the construction of more complex molecular architectures.

Synthesis of Kinase Inhibitors: Targeting Cellular Signaling Pathways

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of kinase inhibitors is a major focus of pharmaceutical research[5]. The thieno[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a privileged structure in the design of kinase inhibitors[8]. Thiophen-3-amine derivatives are key precursors to this important heterocyclic system.

Workflow for Thieno[2,3-d]pyrimidine Synthesis:

Sources

- 1. 3-Aminothiophene-2-carboxamide | C5H6N2OS | CID 518993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 861965-63-1,this compound | lookchem [lookchem.com]

- 3. This compound | C6H7NO4S | CID 22047570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tainstruments.com [tainstruments.com]

- 5. 478149-05-2|3-Aminothiophene Oxalate| Ambeed [ambeed.com]

- 6. 3-AMINOTHIOPHENE | 17721-06-1 [chemicalbook.com]

- 7. 3-AMinothiophene Oxalate(478149-05-2) 1H NMR [m.chemicalbook.com]

- 8. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

The Thiophene Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract